molecular formula C12H9BrFNO B1328452 5-Bromo-2-(4-fluorophenoxy)aniline CAS No. 31081-30-8

5-Bromo-2-(4-fluorophenoxy)aniline

Cat. No. B1328452
CAS RN: 31081-30-8
M. Wt: 282.11 g/mol
InChI Key: LDLZCMSKHTZAAP-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(4-fluorophenoxy)aniline is a brominated and fluorinated aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry due to their utility in various chemical reactions and their presence in numerous pharmaceuticals, dyes, and polymers. The presence of bromine and fluorine atoms in the compound suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of halogenated anilines can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of various bromoanilines has been reported where selective monobromination of aniline leads to ortho- and para-bromoanilines . Similarly, the preparation of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues indicates the strategic introduction of fluorine atoms into aniline derivatives . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(4-fluorophenoxy)aniline, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated anilines is crucial in determining their reactivity and properties. For example, the study of Cd(II) and Hg(II) coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands highlights the importance of halogen atoms in influencing crystal packing and supramolecular features . The presence of bromine and fluorine in 5-Bromo-2-(4-fluorophenoxy)aniline would likely have a significant impact on its molecular structure and potential for forming coordination polymers or other supramolecular assemblies.

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions. The chemoselective functionalization of halogenated pyridines, for example, demonstrates the selective substitution reactions that can occur at different positions depending on the reaction conditions . This suggests that 5-Bromo-2-(4-fluorophenoxy)aniline could undergo selective chemical transformations, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be influenced by the nature and position of the substituents. The mesomorphic properties of bromoanilines, as discussed in the synthesis and mesomorphic properties of bromoanilines, show that the bromine atom can alter the phase transition temperatures and anisotropic change . The photophysical properties of fluorinated anilines also depend on the fluorine substituents, as seen in the study of 5-aryl-2,2'-bipyridines . These findings suggest that 5-Bromo-2-(4-fluorophenoxy)aniline would have unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Chemoselective Functionalization

  • The chemoselective functionalization of halogenated pyridines, closely related to 5-Bromo-2-(4-fluorophenoxy)aniline, demonstrates the potential for selective bromide substitution in the presence of other reactive sites. This process is significant in organic synthesis, particularly in the development of specialized pharmaceuticals and chemicals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Quantitative Structure-Activity Relationship Studies

  • Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on compounds similar to 5-Bromo-2-(4-fluorophenoxy)aniline. These studies help in understanding the molecular orientation and active conformations of inhibitors in drug development, particularly for kinase inhibitors (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Photochemical Behavior Studies

  • Research on the photochemical behavior of similar halogenoanilines, such as 2-chloro-, 2-bromo-, and 2-fluoroaniline, provides insights into their photoproducts and reaction mechanisms. This information is crucial in fields like environmental chemistry, where understanding the fate of chemical compounds under light exposure is important (Othmen & Boule, 2000).

Future Directions

The future directions of 5-Bromo-2-(4-fluorophenoxy)aniline would depend on the outcomes of ongoing research and development efforts. Given its use in proteomics research , it could potentially play a role in the discovery of new proteins, the study of protein function, and the development of new therapeutic strategies.

properties

IUPAC Name

5-bromo-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZCMSKHTZAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649873
Record name 5-Bromo-2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-fluorophenoxy)aniline

CAS RN

31081-30-8
Record name 5-Bromo-2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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